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  • Product: (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
  • CAS: 20563-11-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate

This guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties and melting point of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate. Given the limited publicly available dat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties and melting point of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate. Given the limited publicly available data on this specific molecule, this document serves as a foundational framework for researchers, scientists, and drug development professionals. It outlines the critical experimental protocols and theoretical considerations necessary for a thorough characterization, emphasizing scientific integrity and causality behind experimental choices.

Introduction: Unveiling a Novel Adipate Monoester

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is a monoester of adipic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. Its molecular structure, featuring both a carboxylic acid group and two hydroxyl groups, suggests its potential utility as a versatile building block in polymer synthesis, a functional plasticizer, or a specialty chemical in various formulations. Adipic acid esters are known for their applications as plasticizers, lubricants, and solvents[1]. The presence of free hydroxyl and carboxyl groups in the target molecule could impart unique properties, such as improved adhesion, reactivity, and hydrophilicity.

A thorough understanding of the thermodynamic properties of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is paramount for its potential application. The melting point, in particular, dictates the physical state of the material at different temperatures, which is crucial for storage, handling, and processing. Other thermodynamic parameters, such as the enthalpy of fusion and thermal stability, provide insights into the material's energetic landscape and its behavior at elevated temperatures.

This guide will provide a robust framework for the experimental determination of these critical parameters using state-of-the-art thermal analysis techniques.

Molecular Structure and Physicochemical Considerations

The chemical structure of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is presented below. Its CAS number is 20563-11-5[2].

Caption: Molecular structure of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate.

Due to the lack of experimental data, a predictive approach to its physicochemical properties is necessary. The presence of a free carboxylic acid and two hydroxyl groups suggests that the molecule is capable of forming strong intermolecular hydrogen bonds. This would likely result in a relatively high melting point and viscosity compared to a corresponding diester.

Methodologies for Thermodynamic Characterization

The primary techniques for determining the thermodynamic properties of a pure chemical substance are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is widely used to determine the melting point, enthalpy of fusion, glass transition temperature, and specific heat capacity of materials.[4][5]

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion. This ensures the accuracy and reliability of the measurements.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate into a clean, hermetically sealed aluminum DSC pan.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference. The use of a perfectly matched reference is crucial for accurate differential measurements.[6]

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating cycle under the same conditions to observe any changes in thermal behavior after the initial melt.

  • Data Analysis:

    • The melting point (Tm) is typically determined as the onset temperature or the peak temperature of the endothermic melting transition on the DSC thermogram.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak. This value represents the energy required to melt the sample.

The following diagram illustrates the typical workflow for DSC analysis.

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is primarily used to evaluate the thermal stability and decomposition profile of a material.[8][9]

  • Instrument Calibration:

    • Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points (e.g., nickel).

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 50 mL/min), depending on the desired information.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • The TGA thermogram plots the percentage of mass loss versus temperature.

    • The onset of decomposition is identified as the temperature at which significant mass loss begins.

    • The temperatures at which 5% and 50% mass loss occur are often reported as indicators of thermal stability.

Expected Thermodynamic Profile and Data Interpretation

While specific experimental data for (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is not available, we can infer its likely thermal behavior based on its constituent parts and similar molecules.

  • Adipic acid has a melting point of approximately 152 °C.[10]

  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (Trimethylolpropane) has a melting point in the range of 58-60 °C.

  • The esterification to a monoester will likely result in a melting point that is different from either precursor. The presence of strong hydrogen bonding capabilities from the free carboxylic acid and two hydroxyl groups would suggest a crystalline solid with a relatively high melting point, potentially above 100 °C.

The expected data from the thermal analyses can be summarized as follows:

PropertyAnalytical TechniqueExpected Information
Melting Point (Tm) DSCThe temperature at which the solid-to-liquid phase transition occurs.
Enthalpy of Fusion (ΔHf) DSCThe energy required for the phase transition, indicating the degree of crystallinity.
Specific Heat Capacity (Cp) DSCThe amount of heat required to raise the temperature of the substance by one degree.
Thermal Stability TGAThe temperature range over which the compound is stable before decomposition.
Decomposition Profile TGAThe temperatures and stages of mass loss as the compound decomposes.

Conclusion

The thermodynamic characterization of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is essential for its development and application in various scientific and industrial fields. This guide provides a detailed and scientifically grounded framework for determining its melting point, enthalpy of fusion, and thermal stability using DSC and TGA. By following these self-validating protocols, researchers can obtain reliable and accurate data, enabling a comprehensive understanding of this novel compound's thermal behavior. The principles and methodologies outlined herein are broadly applicable to the characterization of other new chemical entities, ensuring a robust foundation for further research and development.

References

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
  • Hitachi High-Tech Analytical Science. (2022, July 29). Differential Scanning Calorimetry | Thermal Analysis.
  • Chemcess. (2024, August 14). Adipic Acid: Properties, Production And Uses.
  • Torontech. (2025, May 19). DSC Analysis Guide: Thermal Testing Insights.
  • ResearchGate. (n.d.). Physicochemical properties of unsymmetrical esters of adipic acid.
  • Aston Publications Explorer. (n.d.). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production.
  • Cheméo. (n.d.). Chemical Properties of Adipic acid, heptyl trans-hex-3-enyl ester.
  • MDPI. (2019, January 10).
  • MDPI. (2018, June 30).
  • Aston Research Explorer. (2022, November 4). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production.
  • Shanghai Douwin Chemical Co.,Ltd. (n.d.).
  • Ataman Kimya. (n.d.). ADIPIC ACID POLYESTER.
  • ACS Publications. (2016, July 15).
  • Alfa Chemistry. (n.d.). CAS 20563-11-5 [2,2-Bis-(hydroxymethyl)

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Exploratory

An In-depth Technical Guide on (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate, a versatile chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate, a versatile chemical scaffold with significant potential in polymer chemistry, materials science, and drug delivery. We will delve into its synthesis, derivatization strategies, characterization techniques, and potential applications, offering a technical yet accessible resource for professionals in the field.

Introduction: The Versatility of Adipate Esters

Adipate esters are a class of organic compounds derived from adipic acid, a dicarboxylic acid. They are widely used as plasticizers, solvents, and lubricants. Their properties can be fine-tuned by modifying the alcohol moieties attached to the adipic acid backbone. (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is a particularly interesting molecule due to its unique combination of functional groups: a free carboxylic acid, two primary hydroxyl groups, and an ester linkage. This trifunctional nature makes it an ideal building block for creating a diverse range of derivatives with tailored properties.

The core structure of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is presented below:

G a HOOC(CH₂)₄COO(CH₂)C(CH₂OH)₂CH₂CH₃

Figure 1: Chemical structure of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate.

Synthesis of the Core Moiety: A Step-by-Step Approach

The synthesis of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate can be achieved through a targeted esterification reaction. A plausible and efficient method involves the reaction of 2,2-bis(hydroxymethyl)butanol with adipic anhydride. This approach favors the formation of the monoester due to the higher reactivity of the anhydride and the ability to control stoichiometry.

Experimental Protocol: Synthesis of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate

Materials:

  • 2,2-Bis(hydroxymethyl)butanol

  • Adipic anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Dichloromethane (as a solvent)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-bis(hydroxymethyl)butanol (1 equivalent) in dichloromethane.

  • Addition of Reagents: Add pyridine (1.1 equivalents) to the solution. Slowly add a solution of adipic anhydride (1 equivalent) in dichloromethane to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, wash the organic layer with 1M hydrochloric acid to remove excess pyridine. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate.

Causality behind Experimental Choices:

  • Adipic Anhydride: Using the anhydride instead of adipic acid increases the reactivity and avoids the need for harsh water-removing conditions, thus preventing potential side reactions.

  • Pyridine: Acts as a nucleophilic catalyst and also neutralizes the adipic acid formed as a byproduct, driving the reaction to completion.

  • Dichloromethane: A good solvent for the reactants and is relatively inert under the reaction conditions.

  • Acid Wash: Essential to remove the basic pyridine catalyst, which would otherwise interfere with purification.

G cluster_synthesis Synthesis Workflow Reactants 2,2-Bis(hydroxymethyl)butanol + Adipic Anhydride + Pyridine in DCM Reaction Stir at RT (12-24h) Reactants->Reaction Initiation Workup Acid Wash (1M HCl) Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Isolation Product (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate Purification->Product

Figure 2: Workflow for the synthesis of the core moiety.

Derivatization Strategies: Unleashing the Potential

The true strength of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate lies in its potential for derivatization. The three distinct functional groups offer multiple handles for chemical modification.

Esterification of the Free Carboxylic Acid

The terminal carboxylic acid can be readily esterified with a variety of alcohols to create diesters of adipic acid. This allows for the introduction of different functionalities and the synthesis of asymmetric adipates.

General Protocol for Esterification:

  • Dissolve (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (1 eq.) and the desired alcohol (1.1 eq.) in a suitable solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and purify by column chromatography.

Reactions of the Hydroxyl Groups

The two primary hydroxyl groups are nucleophilic and can undergo a variety of reactions, including:

  • Esterification: Reaction with carboxylic acids or acyl chlorides to form polyesters or attach other functional groups.

  • Etherification: Reaction with alkyl halides under basic conditions to form ethers.

  • Urethane formation: Reaction with isocyanates to form polyurethanes, a class of polymers with a wide range of applications.

The synthesis of pterostilbene derivatives with bis(hydroxymethyl)propionic acid showcases a similar approach where hydroxyl groups are esterified to create prodrugs with improved activity.[1]

G cluster_derivatives Derivatization Pathways Core (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate Carboxyl_Deriv Esterification of -COOH group Core->Carboxyl_Deriv Targeting Carboxylic Acid Hydroxyl_Deriv Reactions of -OH groups Core->Hydroxyl_Deriv Targeting Hydroxyls Diesters Asymmetric Adipate Diesters Carboxyl_Deriv->Diesters Polyesters Polyesters Hydroxyl_Deriv->Polyesters Polyurethanes Polyurethanes Hydroxyl_Deriv->Polyurethanes Ethers Ethers Hydroxyl_Deriv->Ethers

Figure 3: Potential derivatization pathways.

Characterization Techniques: Confirming Structure and Purity

Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is typically employed.

Technique Expected Observations for (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
¹H NMR - Broad singlet for the carboxylic acid proton (~10-12 ppm).- Multiplets for the methylene protons of the adipate chain (~1.6-2.4 ppm).- Singlets for the methylene protons of the hydroxymethyl groups (~3.5-3.7 ppm).- Triplet and quartet for the ethyl group protons.
¹³C NMR - Carbonyl carbon of the carboxylic acid (~175-180 ppm).- Carbonyl carbon of the ester (~170-175 ppm).- Methylene carbons of the adipate and butyl chains.- Quaternary carbon of the butyl group.
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- O-H stretch from the hydroxyl groups (~3200-3500 cm⁻¹).- C=O stretch from the carboxylic acid and ester (~1700-1730 cm⁻¹).- C-O stretch (~1000-1300 cm⁻¹).
Mass Spectrometry - Molecular ion peak corresponding to the calculated molecular weight (262.30 g/mol ).[2]- Characteristic fragmentation patterns.

Spectroscopic data for similar adipate esters, such as bis(2-hydroxyethyl) adipate and bis(2-ethylhexyl) adipate, can serve as valuable references for interpreting the spectra of new derivatives.[3][4]

Potential Applications: From Plastics to Pharmaceuticals

The diverse range of possible derivatives opens up a wide array of potential applications.

  • Advanced Plasticizers: The higher molecular weight and potential for increased polarity compared to conventional adipate plasticizers like bis(2-butoxyethyl) adipate could lead to reduced migration and improved compatibility with various polymers.[5] The ecotoxicity of adipate plasticizers is an area of active research, and new designs are aimed at creating more environmentally friendly alternatives.[6]

  • Polymer Building Blocks: The trifunctional nature of the core molecule makes it an excellent candidate for creating hyperbranched polymers and dendrimers. Similar to 2,2-bis(hydroxymethyl)propionic acid, which is used to synthesize dendrimers for drug delivery, derivatives of (2,2-bis(hydroxymethyl)butyl) hydrogen adipate could find applications in this area.

  • Prodrug Development: The hydroxyl groups can be used to attach therapeutic agents, creating prodrugs with altered solubility, stability, and release profiles. The synthesis of pterostilbene analogs with enhanced antitumor activity provides a compelling example of this strategy.[1]

Safety and Toxicological Considerations

While specific toxicological data for (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is not available, information on related adipate esters should be considered. For instance, di(2-ethylhexyl)adipate has been studied for its carcinogenic potential.[7][8] Therefore, it is imperative to handle all new derivatives with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area. A thorough toxicological evaluation should be conducted for any derivative intended for biomedical or consumer applications.

Conclusion

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is a promising and versatile chemical scaffold. Its unique combination of functional groups provides a platform for the synthesis of a vast library of derivatives with tunable properties. From advanced materials to innovative drug delivery systems, the potential applications of these compounds are extensive. This guide provides a solid foundation for researchers and scientists to explore the exciting possibilities offered by this class of molecules.

References

  • PubChem. Bis(2-hydroxyethyl) adipate. National Center for Biotechnology Information. [Link]

  • PubChem. Bis(2-butoxyethyl) adipate. National Center for Biotechnology Information. [Link]

  • Molecules. Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. MDPI. [Link]

  • National Toxicology Program. Di(2-ethylhexyl)adipate (CASRN 103-23-1) in F344 Rats and B6C3F1Mice (Feed Study). [Link]

  • PubChem. 2,2-Bis(hydroxymethyl)butyl methacrylate. National Center for Biotechnology Information. [Link]

  • Google Patents. CN103304404A - Preparation method of 2,2-bis(hydroxymethyl)
  • Google Patents. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
  • National Center for Biotechnology Information. Synthesis and antitumor activity of bis(hydroxymethyl)propionate analogs of pterostilbene in cisplatin-resistant human oral cancer cells. [Link]

  • National Center for Biotechnology Information. Butylated Hydroxytoluene Analogs: Synthesis and Evaluation of Their Multipotent Antioxidant Activities. [Link]

  • Physics & Maths Tutor. 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. [Link]

  • PubChem. 2,2-Bis(hydroxymethyl)butan-1-olate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]

  • New Jersey Department of Health. BIS (2-ETHYLHEXYL) ADIPATE HAZARD SUMMARY. [Link]

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Foundational

An In-Depth Technical Guide to the Functional Group Analysis of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate

Introduction (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate stands as a molecule of significant interest in polymer chemistry and material science. Its unique trifunctional nature, possessing a carboxylic acid, an ester,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate stands as a molecule of significant interest in polymer chemistry and material science. Its unique trifunctional nature, possessing a carboxylic acid, an ester, and two primary hydroxyl groups, imparts a versatile reactivity profile, making it a valuable building block for complex macromolecular architectures such as biodegradable polyesters and polyurethanes. A precise and thorough understanding of its functional groups is paramount for quality control, reaction monitoring, and predicting the physicochemical properties of the resulting materials.

This technical guide provides a comprehensive, in-depth analysis of the methodologies employed to characterize the functional groups of (2,2-bis(hydroxymethyl)butyl) hydrogen adipate. We will delve into the core principles and practical applications of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Beyond mere procedural descriptions, this guide will elucidate the causal reasoning behind experimental choices, ensuring a robust and validated analytical approach.

Molecular Structure and Functional Groups

A foundational understanding of the molecule's architecture is crucial for interpreting spectroscopic data. (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is a monoester of adipic acid and 2,2-bis(hydroxymethyl)butanol.

Caption: Chemical structure of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate.

The key functional groups for analysis are:

  • Carboxylic Acid (-COOH): Provides a site for salt formation, esterification, and amide bond formation.

  • Ester (-COO-): Susceptible to hydrolysis and transesterification reactions.

  • Two Primary Alcohols (-CH₂OH): Can be oxidized or undergo esterification and etherification.

I. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying functional groups based on their characteristic vibrational frequencies. The absorption of infrared radiation excites molecular vibrations (stretching and bending), and the resulting spectrum provides a unique "fingerprint" of the molecule.

A. Rationale for Experimental Choices

The choice of sampling technique is critical for obtaining a high-quality FTIR spectrum. For a viscous liquid or solid sample like (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate, Attenuated Total Reflectance (ATR) is the preferred method. ATR allows for the direct analysis of the sample with minimal preparation, eliminating the need for KBr pellets or solvent dissolution, which can introduce interfering signals (e.g., water in the solvent). The use of a diamond or zinc selenide crystal in the ATR accessory ensures good contact with the sample and durability.

B. Experimental Protocol: FTIR-ATR Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a crucial step to ensure that any signals from the crystal or the atmosphere are subtracted from the final sample spectrum.

  • Sample Application: Place a small amount of the (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum.

C. Predicted FTIR Spectrum and Interpretation

The FTIR spectrum of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is expected to exhibit a combination of characteristic absorption bands from its constituent functional groups.[1][2]

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Expected Appearance
Carboxylic Acid (-COOH)O-H stretch3300 - 2500Very broad
C=O stretch~1710Strong, sharp
Ester (-COO-)C=O stretch~1735Strong, sharp
C-O stretch1300 - 1100Strong
Primary Alcohol (-OH)O-H stretch3500 - 3200Broad
Alkyl (-CH₂-, -CH₃)C-H stretch2960 - 2850Strong to medium

Key Interpretive Points:

  • The two carbonyl stretching bands (from the carboxylic acid and the ester) may overlap, but the carboxylic acid C=O is typically at a slightly lower wavenumber due to hydrogen bonding.[3]

  • The broad O-H stretching band from the carboxylic acid will likely overlap with the broad O-H stretching band from the two primary alcohol groups, resulting in a very prominent broad absorption in the 3500-2500 cm⁻¹ region.[2]

  • The presence of strong C-O stretching bands in the "fingerprint region" (below 1500 cm⁻¹) further confirms the presence of the ester and carboxylic acid functionalities.[4][5]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the detailed molecular structure by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

A. Rationale for Experimental Choices

The choice of solvent is paramount in NMR. A deuterated solvent that can dissolve the analyte is required. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the acidic proton of the carboxylic acid and the hydroxyl protons may undergo exchange with residual water in the solvent or with each other, leading to broad signals or their disappearance. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it can form hydrogen bonds with the -OH and -COOH protons, resulting in sharper, more observable signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).[6]

B. Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field and then "shim" the magnetic field to optimize its homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance and a smaller gyromagnetic ratio, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased and baseline-corrected, and the chemical shifts are referenced to TMS.

C. Predicted NMR Spectra and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH10 - 13Singlet (broad)1H
-CH₂-O-C=O (ester)~4.0Singlet2H
-CH₂OH~3.4Singlet (broad)4H
-CH₂-C=O (adipate α)~2.2Triplet4H
-CH₂- (adipate β)~1.5Multiplet4H
-CH₂- (butyl)~1.2Quartet2H
-CH₃ (butyl)~0.8Triplet3H
-OH (hydroxyls)Variable (broad)Singlet (broad)2H

The multiplicity is predicted assuming no complex coupling. Protons on heteroatoms (-COOH, -OH) often appear as broad singlets due to chemical exchange. The chemical shifts are estimates and can be influenced by solvent and concentration.[7][8]

The ¹³C NMR spectrum will show a signal for each chemically non-equivalent carbon atom.

Carbon Environment Predicted Chemical Shift (δ, ppm)
-C =O (Carboxylic Acid)175 - 185
-C =O (Ester)170 - 175
-C H₂-O-C=O (ester)60 - 70
-C H₂OH~65
Quaternary Carbon40 - 50
-C H₂- (adipate α)30 - 40
-C H₂- (adipate β)20 - 30
-C H₂- (butyl)20 - 30
-C H₃ (butyl)10 - 20

The chemical shifts are estimates based on typical values for these functional groups.[9][10]

Caption: A generalized workflow for NMR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural insights through the analysis of fragmentation patterns.

A. Rationale for Experimental Choices

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate. It allows for the ionization of the molecule with minimal fragmentation, enabling the determination of the molecular weight. ESI can be operated in both positive and negative ion modes. In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed at the carboxylic acid site. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the [M-H]⁻ ion, providing valuable structural information.[11][12]

B. Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of water to aid ionization.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

  • MS Scan: Acquire a full scan mass spectrum in negative ion mode to identify the deprotonated molecular ion [M-H]⁻.

  • MS/MS Analysis: Select the [M-H]⁻ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell. Acquire the product ion spectrum.

C. Predicted Mass Spectrum and Fragmentation

The molecular weight of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (C₁₂H₂₂O₆) is approximately 262.29 g/mol .

  • Full Scan MS (Negative Mode): A prominent peak at m/z 261.14, corresponding to the [M-H]⁻ ion, is expected.

  • MS/MS Fragmentation of [M-H]⁻: The fragmentation of the deprotonated molecule is predicted to occur via characteristic pathways for dicarboxylic acid monoesters.[11][12]

MS_Fragmentation M_H [M-H]⁻ m/z 261 loss_H2O Loss of H₂O (from -COOH) M_H->loss_H2O CID loss_alcohol Loss of 2,2-bis(hydroxymethyl)butanol M_H->loss_alcohol CID frag1 [M-H-H₂O]⁻ m/z 243 loss_H2O->frag1 frag2 Adipate anion m/z 145 loss_alcohol->frag2

Caption: Predicted major fragmentation pathways in negative ion ESI-MS/MS.

Key Fragmentation Pathways:

  • Loss of Water: A neutral loss of 18 Da (H₂O) from the carboxylic acid group is a common fragmentation pathway for deprotonated carboxylic acids.[11]

  • Cleavage of the Ester Bond: Cleavage of the C-O bond of the ester can lead to the formation of the adipate anion at m/z 145. This is a highly diagnostic fragment ion.

Conclusion

The functional group analysis of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate can be comprehensively achieved through the synergistic application of FTIR, NMR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. FTIR offers a rapid confirmation of the presence of the key functional groups. NMR provides an intricate map of the carbon-hydrogen framework, allowing for unambiguous structural elucidation. Finally, Mass Spectrometry confirms the molecular weight and offers further structural verification through predictable fragmentation patterns. The methodologies and interpretative frameworks presented in this guide provide a robust system for the complete and confident characterization of this versatile molecule, ensuring its effective application in research and development.

References

  • Grossert, J. S., et al. (2003). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 81(6), 595-606. [Link]

  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. [Link]

  • Stanciu, I. (2025). Study of Composition of Adipic Esters by IR Spectroscopy. Journal of Applied Chemical Science International, 16(1), 26-33. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Stanciu, I. (2025). Study of Composition of Adipic Esters by IR Spectroscopy. ResearchGate. [Link]

  • Okahashi, N., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo), 8(1), A0073. [Link]

  • Berg, R. W., & Otero, A. D. (2006). ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS BY MEANS OF FT-RAMAN SPECTROSCOPY. Vibrational Spectroscopy, 42(2), 222-225. [Link]

  • Semantic Scholar. (2006). ANALYSIS OF ADIPATE ESTER CONTENTS IN POLY(VINYL CHLORIDE) PLASTICS: BY MEANS OF FT-RAMAN SPECTROSCOPY. [https://www.semanticscholar.org/paper/ANALYSIS-OF-ADIPATE-ESTER-CONTENTS-IN-POLY(VINYL-BY-Berg-Otero/389069d25514b18c5e63445851b4c3e839e92823]([Link]

  • MDPI. (2023). NMR and GPC analysis of alkyd resins: influence of synthesis method, vegetable oil and polyol content. Polymers, 15(9), 2099. [Link]

  • Brioude, M. M., et al. (2007). Synthesis and characterization of aliphatic polyesters from glycerol, by-product of biodiesel production, and adipic acid. Química Nova, 30(8), 1834-1838. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0199397). [Link]

  • MDPI. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. [Link]

  • Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 722-732. [Link]

  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing periphe. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • SpectraBase. (n.d.). 2,2-Bis(hydroxymethyl)butyric acid. [Link]

  • PubChem. (n.d.). Bis(2-hydroxyethyl) adipate. [Link]

  • SpectraBase. (n.d.). 2,2-Bis(hydroxymethyl)butyric acid - Optional[13C NMR] - Spectrum. [Link]

  • University of Wisconsin-Platteville. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • PubChem. (n.d.). Bis(2-butoxyethyl) adipate. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Zhu, J., et al. (2006). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(2), 449-453. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen. [Link]

  • GNPS. (2022). GNPS Library Spectrum CCMSLIB00009945970. [Link]

  • NIST. (n.d.). Dibutyl adipate. [Link]

  • SpectraBase. (n.d.). 2,2-Bis(hydroxymethyl)propionic acid - Optional[1H NMR] - Spectrum. [Link]

  • University of Washington. (2011). UWPR_CommonMassSpecCont.... [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

  • MDPI. (2025). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. [Link]

Sources

Exploratory

Controlled Functionalization of Polyols: The Synthesis and Evolution of (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate

Executive Summary (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is a critical bifunctional intermediate—a "Janus" molecule possessing both a free carboxylic acid and two primary hydroxyl groups. Structurally derived fro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is a critical bifunctional intermediate—a "Janus" molecule possessing both a free carboxylic acid and two primary hydroxyl groups. Structurally derived from Trimethylolpropane (TMP) and Adipic Acid , this monoester represents the fundamental


 monomeric unit used to construct hyperbranched polyesters and biodegradable drug delivery scaffolds.

This guide moves beyond standard textbook descriptions to analyze the kinetic challenges of synthesizing this molecule without triggering the catastrophic gelation predicted by Flory-Stockmayer theory. We explore the evolution of its synthesis from statistical probability in the 1940s to modern enzymatic precision, providing validated protocols for laboratory replication.

Historical Context & Discovery

The history of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is not defined by a single "eureka" moment, but rather by the century-long struggle to control the reactivity of polyfunctional molecules.

The "Gelation" Era (1930s–1950s)

In the early 20th century, reacting a triol (TMP) with a diacid (Adipic Acid) was synonymous with creating insoluble thermoset resins (alkyds). Paul Flory , in his seminal work on polycondensation kinetics, established the statistical inevitability of crosslinking when reacting


 (diacid) and 

(triol) monomers. For decades, isolating the monoester—the (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate—was considered impractical due to the rapid formation of di- and tri-esters.
The Dendritic Revolution (1990s)

The molecule gained prominence with the rise of Dendrimers and Hyperbranched Polymers . Researchers like Fréchet and Tomalia demonstrated that if one could synthesize an


 monomer (where A reacts only with B, but not with itself), one could create defect-free globular polymers. The TMP-Adipate monoester became a target "pseudo-

" monomer. The challenge shifted from avoiding gelation to selectively protecting functional groups to force the formation of the monoester.
The Green Chemistry Shift (2000s–Present)

Current research focuses on Enzymatic Synthesis . The use of Candida antarctica Lipase B (CALB) has revolutionized this field, allowing for the regioselective esterification of TMP at mild temperatures, effectively "ignoring" Flory's statistics through steric control within the enzyme's active site.

Chemical Architecture & Synthesis Logic

The target molecule consists of a TMP core with one hydroxyl esterified by adipic acid.

  • IUPAC Name: 6-((2,2-bis(hydroxymethyl)butyl)oxy)-6-oxohexanoic acid

  • Common Name: TMP-Adipate Monoester

  • Role:

    
     Macromonomer (One Acid, Two Alcohols)
    
The Selectivity Challenge

The reaction of TMP (3 equivalent -OH groups) with Adipic Acid (2 equivalent -COOH groups) follows statistical probability. Without intervention, the product distribution at 1:1 stoichiometry is a messy mixture of:

  • Unreacted TMP

  • Target Monoester (Yield typically <40% in direct synthesis)

  • Diester (Crosslinker)

  • Triester (Star polymer core)

  • Oligomers

To isolate the target, we must employ Kinetic Control or Protective Group Chemistry .

Visualization: The Selectivity Pathway

SynthesisPathways TMP Trimethylolpropane (B3 Monomer) Direct Direct Esterification (High Temp / Acid Cat) TMP->Direct Enzymatic Enzymatic Route (CALB Lipase) TMP->Enzymatic Protected Acetone Protection (Cyclic Ketal) TMP->Protected + Acetone Adipic Adipic Acid/Anhydride (A2 Monomer) Adipic->Direct Adipic->Enzymatic Mixture Statistical Mixture (Mono, Di, Tri, Gel) Direct->Mixture Flory Statistics Monoester Target Monoester (High Purity) Enzymatic->Monoester Steric Control Protected->Monoester + Adipic Anhydride + Deprotection

Figure 1: Comparison of synthetic routes. The Direct route leads to mixtures, while Enzymatic and Protected routes yield the specific monoester.

Validated Experimental Protocols

As a Senior Application Scientist, I present two distinct protocols. Choose Protocol A for high-purity pharmaceutical applications (drug conjugates). Choose Protocol B for green chemistry/polymer scaffold applications.

Protocol A: The Cyclic Acetal Protection Route (High Purity)

Rationale: This method physically blocks two of the three hydroxyl groups on TMP, forcing the adipic acid to react only with the remaining free hydroxyl.

Reagents
  • Trimethylolpropane (TMP)[1][2][3][4]

  • 2,2-Dimethoxypropane (or Acetone)

  • p-Toluenesulfonic acid (pTSA) - Catalyst[1]

  • Adipic Anhydride (Cyclic monomeric form preferred, or Adipoyl Chloride)

  • THF (Anhydrous)

Step-by-Step Methodology
  • Protection (Formation of TMP-Acetonide):

    • Dissolve TMP (13.4 g, 100 mmol) in acetone (100 mL) or use 2,2-dimethoxypropane for irreversible exchange.

    • Add pTSA (0.1 g). Stir at RT for 4 hours.

    • Mechanism:[3][5][6][7] The acetonide forms a 6-membered dioxane ring involving the ethyl group and one hydroxymethyl group? No, it forms a 6-membered ring between two hydroxymethyl groups.

    • Purification: Neutralize with

      
      , filter, and evaporate. Distill the resulting liquid (TMP-Acetonide) to remove unreacted TMP.
      
    • Intermediate Structure: 2,2-dimethyl-5-ethyl-5-hydroxymethyl-1,3-dioxane.

  • Esterification:

    • Dissolve TMP-Acetonide (17.4 g, 100 mmol) in dry THF (150 mL) with Pyridine (1.1 eq).

    • Add Adipoyl Chloride (or Adipic Anhydride) dropwise at 0°C. Note: Using Adipoyl Chloride requires careful stoichiometry (1:1) and subsequent hydrolysis of the second chloride, which is messy. Using Cyclic Adipic Anhydride is cleaner but rare. Standard practice: Use Adipic Acid with DCC/DMAP coupling.

    • Preferred Coupling: React TMP-Acetonide with Adipic Acid (excess, 3 eq) using DCC/DMAP. The excess acid ensures the mono-ester forms and prevents two TMP-Acetonides from bridging one adipic acid.

  • Deprotection:

    • Dissolve the isolated protected ester in Methanol/Water (80:20).

    • Add Dowex 50W (Acidic resin) or dilute HCl. Stir at 40°C for 2 hours.

    • The acetonide cleaves, restoring the two hydroxyl groups.

  • Validation:

    • Verify via 1H NMR . Look for the disappearance of the isopropylidene methyls (singlets at ~1.4 ppm) and the retention of the adipate methylene protons (

      
       ppm).
      
Protocol B: Enzymatic Synthesis (Green/Selective)

Rationale: Lipase B from Candida antarctica (immobilized as Novozym 435) shows high selectivity for primary alcohols and operates under mild conditions that prevent transesterification (scrambling).

Reagents
  • TMP[1][2][3][4][7][8][9][10]

  • Adipic Acid (or Divinyl Adipate for irreversible kinetics)

  • Novozym 435 (Immobilized Lipase)[2][11]

  • Solvent: 1,4-Dioxane or solvent-free (bulk)

Step-by-Step Methodology
  • Reaction Setup:

    • Mix TMP (10 mmol) and Adipic Acid (50 mmol - 5x excess) in 1,4-Dioxane.

    • Note on Causality: The large excess of Adipic Acid is statistical "insurance." It ensures that any TMP molecule encountering an enzyme active site is likely to find a free acid, rather than an already-reacted ester tail.

  • Enzymatic Catalysis:

    • Add Novozym 435 (10% w/w relative to monomers).

    • Incubate at 50°C (mild heat) with orbital shaking.

  • Monitoring:

    • Monitor acid value (AV) or use HPLC.

    • Stop reaction when conversion reaches ~90% of the theoretical monoester value.

  • Workup:

    • Filter off the enzyme (recyclable).

    • Purification: The mixture contains Monoester and excess Adipic Acid.

    • Wash the organic phase with cold water (Adipic acid is slightly soluble, TMP-Adipate is less so) or use column chromatography (Silica, Ethyl Acetate/Hexane gradient).

Data Summary & Properties

PropertyValue/DescriptionRelevance
Molecular Formula

Core stoichiometry
Molecular Weight 262.30 g/mol Calculation standard
Physical State Viscous colorless liquid / Low melting solidHandling
Solubility Soluble in Alcohols, DMSO, THF; Insoluble in WaterFormulation
pKa (Acid) ~4.4 (Carboxylic acid)Drug conjugation pH
Hydroxyl Value ~420 mg KOH/gCrosslinking potential

Applications in Drug Development

The (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate molecule is a premier candidate for Biodegradable Polymer Scaffolds .

  • Polyester-Drug Conjugates: The free carboxylic acid allows for the covalent attachment of amine-containing drugs (via amide bond) or alcohol-containing drugs (via ester bond). The remaining two -OH groups on the TMP head can be polymerized to form the backbone.

  • Hyperbranched Polymers (HBPs): Used to create globular, high-solubility carriers.[12] The high density of functional groups on the surface of TMP-adipate based dendrimers improves the solubility of hydrophobic drugs (e.g., Paclitaxel).

  • Metabolic Safety: Upon hydrolysis in vivo, the molecule breaks down into TMP and Adipic Acid. Adipic acid is a food additive (E355) with low toxicity. TMP is excreted renally.

Visualization: HBP Formation Logic

HBP_Logic cluster_legend Legend Core Core (B3) L1 Layer 1 (AB2) Core->L1 Ester Bond L2 Layer 2 (AB2) L1->L2 Branching Surface Surface (Drugs) L2->Surface Conjugation Desc AB2 = TMP-Adipate Monoester Provides exponential growth

Figure 2: The role of the monoester in building hyperbranched drug carriers. The AB2 nature allows exponential branching.

References

  • Zhang, T., et al. (2013). Synthesis and NMR Characterization of Hyperbranched Polyesters from Trimethylolpropane and Adipic Acid. ACS Symposium Series. Link

  • Al-Mutairi, N. H., et al. (2023).[1][12] Preparation and Characterization of a Novel Hyperbranched Polyester Polymers Using A2+B3 Monomers. Production Engineering Archives. Link

  • Åkerman, C. O., et al. (2011). Enzymatic Synthesis of Trimethylolpropane Esters. Journal of Molecular Catalysis B: Enzymatic. Link

  • Flory, P. J. (1941). Molecular Size Distribution in Three Dimensional Polymers. I. Gelation. Journal of the American Chemical Society. Link

  • Tomalia, D. A., & Fréchet, J. M. (2002). Discovery of Dendrimers and Dendritic Polymers: A Brief Historical Perspective. Journal of Polymer Science Part A. Link

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Troubleshooting hydrolysis issues in (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate storage

Technical Support Center: (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate Introduction (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is a unique monoesterified diacid, valued in specialty polymer synthesis and as a build...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate

Introduction

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate is a unique monoesterified diacid, valued in specialty polymer synthesis and as a building block in advanced drug delivery systems. Its structure, containing a labile ester linkage, a free carboxylic acid, and two primary hydroxyl groups, makes it particularly susceptible to hydrolytic degradation during storage. This guide provides in-depth troubleshooting and preventative measures for researchers, scientists, and drug development professionals to ensure the chemical integrity and performance of this reagent.

Part 1: Frequently Asked Questions (FAQs) on Hydrolysis

Q1: What is hydrolysis in the context of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves the ester bond of the (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate molecule. This reaction, which is the reverse of the esterification process, breaks the compound down into its parent constituents: adipic acid and 2,2-bis(hydroxymethyl)butanol.[1][2] This degradation is detrimental as it introduces impurities, alters the material's physical properties, and compromises its efficacy in subsequent applications.

Q2: Why is this specific compound particularly prone to hydrolysis?

A2: Several structural features contribute to its susceptibility:

  • Hygroscopicity: The presence of a free carboxylic acid and two hydroxyl groups makes the molecule hygroscopic, meaning it readily attracts and absorbs ambient moisture from the air.[3] This absorbed water then acts as a reactant for hydrolysis.

  • Autocatalysis: The molecule's own carboxylic acid group can act as an acid catalyst, accelerating the hydrolysis of the ester bond, especially once a small amount of water is present.[4] This means the degradation process can be self-perpetuating.

  • Ester Bond Lability: Ester bonds are inherently susceptible to cleavage by water under both acidic and basic conditions.[5][6]

Q3: What are the primary environmental factors that accelerate hydrolysis during storage?

A3: The rate of hydrolysis is primarily influenced by three factors:

  • Moisture: The presence of water is the most critical factor. High humidity environments or improper container sealing are the main sources of moisture contamination.[3][7]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing the compound at elevated or fluctuating temperatures will significantly accelerate its degradation.[8]

  • pH (Presence of Contaminants): While the compound can autocatalyze its hydrolysis, contamination with external acidic or basic residues (e.g., from glassware or spatulas) can drastically increase the degradation rate.[5]

Q4: What are the common physical signs that suggest hydrolysis has occurred?

A4: While analytical confirmation is necessary, you may observe the following physical changes in your stored material:

  • Change in Consistency: The material may become sticky, clump together, or transition from a free-flowing powder to a waxy or semi-liquid mass due to the formation of adipic acid and the alcohol, which can act as plasticizers or create eutectic mixtures.

  • Odor: While the parent compound is likely low in odor, the degradation products may have a faint, characteristic acidic smell.

  • Decreased Performance: The most definitive sign is a failure to perform as expected in a synthesis or formulation, such as lower yields, changes in polymer molecular weight, or altered drug release profiles.

Part 2: Proactive Storage & Handling Protocols

To maintain the long-term stability of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate, a proactive approach to storage and handling is essential.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of the hydrolysis reaction significantly.[8] Avoid freeze-thaw cycles which can introduce moisture condensation.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric air, eliminating the primary source of moisture and oxygen.[9][10]
Container Amber Glass Bottle with PTFE-lined CapProtects from light (which can catalyze other degradation pathways) and provides an excellent seal against moisture ingress.[9]
Moisture Control Use of DesiccantsStore containers within a larger desiccator cabinet or a sealed bag containing desiccant pouches to capture any ambient moisture.[3][9][11]
Handling Best Practices
  • Acclimatization: Before opening, allow the refrigerated container to warm to room temperature for at least 1-2 hours inside a desiccator. This prevents atmospheric moisture from condensing on the cold chemical.

  • Inert Environment: Whenever possible, handle the material inside a glove box or glove bag with a dry nitrogen or argon atmosphere.

  • Minimize Exposure: If a glove box is unavailable, open the container for the shortest possible time. Use clean, dry spatulas and weighing instruments.

  • Aliquot Strategy: For bulk quantities, it is highly recommended to aliquot the material into smaller, single-use vials upon receipt.[11] This minimizes the repeated exposure of the entire stock to the atmosphere.

  • Secure Sealing: After each use, purge the container headspace with an inert gas before tightly closing the cap. For long-term storage, wrap the cap-bottle interface with Parafilm® as an extra barrier.[11]

Part 3: Troubleshooting Guide: Diagnosing and Managing Hydrolysis

If you suspect your material has undergone hydrolysis, follow this systematic approach to diagnose and manage the issue.

Experimental Workflow: Hydrolysis Diagnosis

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Decision & Action A Suspicion of Hydrolysis (e.g., poor reaction yield, clumping, sticky solid) B Perform Visual & Physical Check - Change in appearance? - Clumping? - Acidic odor? A->B C Conduct Quantitative Analysis (Choose one or more methods) B->C D Method A: Acid Value Titration C->D  To quantify total acid content E Method B: HPLC Analysis C->E  To separate & quantify components F Method C: FTIR Spectroscopy C->F  For qualitative functional group check G Interpret Results Is hydrolysis confirmed and significant? D->G E->G F->G H Decision: Material Usability G->H I Action: Purify Material (e.g., Recrystallization) If feasible and cost-effective. H->I Yes, but salvageable J Action: Discard Material Follow institutional safety protocols. H->J Yes, and unsalvageable K Action: Review & Improve Storage/Handling Protocols I->K J->K

Caption: Troubleshooting decision tree for diagnosing hydrolysis.

Hydrolysis Reaction Mechanism

The following diagram illustrates the acid-catalyzed cleavage of the ester bond.

Caption: Hydrolysis of the target compound into its precursors.

Analytical Protocols for Confirmation

Protocol A: Determination of Acid Value via Titration

This method quantifies the total amount of free carboxylic acid. An increase in the acid value compared to a fresh sample or the certificate of analysis indicates hydrolysis.

  • Preparation: Accurately weigh ~0.5 g of the sample into a 250 mL Erlenmeyer flask. Dissolve it in 50 mL of a neutralized solvent mixture (e.g., 1:1 ethanol:diethyl ether). Add 2-3 drops of phenolphthalein indicator.

  • Titration: Titrate the solution with a standardized 0.1 M potassium hydroxide (KOH) solution until a faint pink color persists for at least 30 seconds.

  • Calculation:

    • Acid Value (mg KOH/g) = (V × M × 56.1) / W

    • Where:

      • V = Volume of KOH solution used (mL)

      • M = Molarity of the KOH solution (mol/L)

      • 56.1 = Molar mass of KOH ( g/mol )

      • W = Weight of the sample (g)

Protocol B: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique separates the parent compound from the more polar hydrolysis products.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the sample in the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Analysis: Inject the sample. Hydrolysis is indicated by the appearance of a new, earlier-eluting peak corresponding to adipic acid, and potentially a peak for the highly polar 2,2-bis(hydroxymethyl)butanol, relative to a reference standard of the pure compound. The peak areas can be used to quantify the extent of degradation.

Interpreting Analytical Results
Analytical ResultInterpretationRecommended Action
Acid Value: >10% increase from specificationSignificant hydrolysis has occurred, increasing the free acid content.Proceed with HPLC to confirm. Material may not be suitable for polymerization.
HPLC: >5% area of adipic acid peakConfirmed hydrolysis. The material is impure.Consider purification if the batch is critical and valuable. Otherwise, discard.
FTIR: Broadening of O-H stretch (~3300-2500 cm⁻¹), decreased intensity of ester C=O (~1730 cm⁻¹)Qualitative evidence of increased carboxylic acid and loss of ester functionality.Use a quantitative method (Titration or HPLC) for confirmation before making a decision.

References

  • CD Formulation. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • Various Authors. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. Retrieved from [Link]

  • Jianlong. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3). Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009066975A1 - A method for producing adipate ester.
  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Google Patents. (n.d.). US2968674A - Process for hydrolyzing dibasic acid esters while inhibiting the formation of color materials.
  • Lubrication Explained. (2021, August 23). How does water destroy lubricants?! Hydrolysis of esters explained. YouTube. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040.
  • ResearchGate. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • TROTEC. (n.d.). SOLUTIONS - HUMIDITY: ALL GOOD WITH YOUR BULK GOODS? Retrieved from [Link]

  • Goddu, R. F., LeBlanc, N. F., & Wright, C. M. (1955). Spectrophotometric Determination of Esters and Anhydrides by Hydroxamic Acid Reaction. Analytical Chemistry, 27(8), 1251–1255.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7641, Bis(2-ethylhexyl) adipate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Pearson+. (2023, September 25). The acid-catalyzed hydrolysis of an ester results in the formation... Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 4). Safety Data Sheet: 2-Ethylhexyl hydrogen adipate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74340, Bis(2-hydroxyethyl) adipate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304404A - Preparation method of 2,2-bis(hydroxymethyl) butyrate.
  • Semantic Scholar. (2021, August 10). Ecotoxicity of the Adipate Plasticizers: Influence of the Structure of the Alcohol Substituent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8837, Bis(2-butoxyethyl) adipate. Retrieved from [Link]

  • Google Patents. (n.d.). US6072082A - Process for producing 2,2'-Bis(hydroxymethyl) alkanoic acid.
  • MDPI. (n.d.). The Separation and Utilization of Biomass Components in the Pre-Hydrolysis Liquor of Kraft-Based Dissolving Pulp Production Process—A Review. Molecules, 23(12), 3090. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Esterification of (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate

Welcome to the technical support center for the esterification of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific polymerization. The unique trifunctional nature of the (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate monomer (an A₂B type, with two hydroxyl groups and one carboxyl group) presents both opportunities for creating complex, hyperbranched architectures and challenges in controlling the reaction to prevent undesirable side reactions, most notably premature gelation.

This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve consistent and reproducible results in your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the esterification of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Premature Gelation of the Reaction Mixture

Symptoms:

  • A sudden and irreversible increase in viscosity, leading to a solid or semi-solid gel.

  • Loss of stirrer mobility.

  • Inability to sample the reaction mixture.

Root Cause Analysis:

Premature gelation is the most common and critical side reaction when working with trifunctional monomers like (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate. It occurs when the polymerization process leads to the formation of an infinite polymer network, rendering the material insoluble and intractable.[1] This is a direct consequence of the monomer having more than two reactive functional groups.

dot

Gelation_Pathway Monomer (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate (A₂B) Oligomer Linear and Branched Oligomers Monomer->Oligomer Polycondensation Crosslinking Inter-chain Esterification Oligomer->Crosslinking High Conversion Gel Insoluble Polymer Network (Gel) Crosslinking->Gel Gel Point Reached

Caption: Pathway to premature gelation in A₂B polymerization.

Solutions:

Strategy Mechanism of Action Key Considerations
Control Monomer Concentration Reduces the probability of intermolecular reactions that lead to cross-linking. Lower concentrations favor intramolecular reactions or slower polymer growth.[2]Start with a higher solvent-to-monomer ratio. This may require longer reaction times to achieve the desired molecular weight.
Precise Temperature Control Lowering the reaction temperature can slow down the rate of esterification, providing a wider window to stop the reaction before the gel point.[3]Be cautious of excessively low temperatures that may significantly hinder the reaction rate and prevent the desired degree of polymerization.
Monitor Reaction Extent Closely tracking the progress of the reaction (e.g., by measuring the amount of water evolved or by acid number titration) allows for quenching the reaction before the critical gel point is reached.[1]Frequent sampling and analysis are crucial. Establish a correlation between a measurable parameter and the proximity to the gel point in preliminary experiments.
Use of a Co-monomer Introducing a difunctional monomer (e.g., a diol or a dicarboxylic acid) can help to control the branching density and delay the onset of gelation.[4]The ratio of the A₂B monomer to the difunctional co-monomer needs to be carefully calculated to achieve the desired polymer architecture.
Solvent Selection Utilizing a solvent that can effectively solvate the growing hyperbranched polymer can help to prevent aggregation and delay gelation.[2]Polar aprotic solvents are often good choices for polyesters. Ensure the solvent is inert under the reaction conditions.
Issue 2: Low Molecular Weight of the Final Polymer

Symptoms:

  • The isolated polymer is a viscous liquid or a brittle solid with poor mechanical properties.

  • Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).

Root Cause Analysis:

Achieving a high molecular weight is often desirable for obtaining robust material properties. Several factors can contribute to the premature termination of polymer chains.

Solutions:

Strategy Mechanism of Action Key Considerations
Efficient Water Removal Esterification is a condensation reaction that produces water as a byproduct.[5] Inefficient removal of water will shift the equilibrium back towards the reactants, limiting polymer growth.Use a Dean-Stark trap with an appropriate azeotropic solvent (e.g., toluene or xylene) or conduct the final stages of the polymerization under high vacuum.[5]
High Purity of Monomers Impurities with a single functional group can act as chain stoppers, capping the growing polymer chains and limiting the final molecular weight.Purify the (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate monomer before use, for example, by recrystallization.
Stoichiometric Balance (if using co-monomers) If a co-monomer is used, a precise stoichiometric balance between the functional groups is critical for achieving high molecular weight in step-growth polymerization.Accurately weigh all reactants and account for their purity.
Optimize Catalyst Concentration An insufficient amount of catalyst will lead to a slow reaction rate and incomplete conversion.The optimal catalyst concentration should be determined experimentally. Common catalysts for polyesterification include p-toluenesulfonic acid (p-TSA) and dibutyltin dilaurate.[6]
Increase Reaction Time and/or Temperature Longer reaction times and higher temperatures can drive the reaction towards higher conversion and thus higher molecular weight.Balance the need for higher molecular weight with the risk of side reactions like thermal degradation or discoloration at elevated temperatures.
Issue 3: Formation of Cyclic Species

Symptoms:

  • GPC analysis shows a bimodal or multimodal distribution with a significant low molecular weight peak.

  • Mass spectrometry analysis of the crude product reveals the presence of low molecular weight cyclic compounds.

Root Cause Analysis:

Intramolecular esterification can occur, especially at low monomer concentrations, leading to the formation of cyclic esters. This side reaction consumes monomers without contributing to the growth of the polymer chains.[7]

dot

Cyclization_vs_Polymerization Monomer (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate Intramolecular Intramolecular Esterification Monomer->Intramolecular Low Concentration Intermolecular Intermolecular Esterification Monomer->Intermolecular High Concentration Cyclic_Ester Cyclic Ester Intramolecular->Cyclic_Ester Polymer Linear/Branched Polymer Intermolecular->Polymer

Caption: Competing pathways of cyclization and polymerization.

Solutions:

Strategy Mechanism of Action Key Considerations
Increase Monomer Concentration Higher concentrations favor intermolecular reactions (polymerization) over intramolecular reactions (cyclization).[2]This must be balanced with the increased risk of premature gelation. A moderate concentration is often the best compromise.
Stepwise Monomer Addition Adding the monomer slowly to the reaction mixture at an elevated temperature can help to maintain a low instantaneous concentration of the monomer, which can suppress cyclization in some systems while still allowing for polymer growth.This technique requires careful control of addition rates and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the ideal catalyst for the esterification of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate?

A1: The choice of catalyst can significantly influence the reaction kinetics and the prevalence of side reactions.

  • Protonic acids , such as p-toluenesulfonic acid (p-TSA), are commonly used and effective for esterification.[5] However, they can sometimes promote side reactions at high temperatures.

  • Organometallic catalysts , like dibutyltin dilaurate, are also widely used and can offer milder reaction conditions.[6]

  • Enzymatic catalysis using lipases is an emerging green alternative that can provide high selectivity under mild conditions, though it may be slower and more expensive.

The optimal catalyst and its concentration should be determined empirically for your specific experimental setup and desired polymer properties.

Q2: How can I monitor the progress of the polymerization reaction in real-time?

A2: Several techniques can be employed:

  • Water Collection: For reactions run with a Dean-Stark trap, the volume of water collected is a direct measure of the extent of reaction.[5]

  • Acid Number Titration: Periodically taking aliquots of the reaction mixture and titrating them with a standardized base (e.g., KOH) to determine the concentration of remaining carboxylic acid groups provides a quantitative measure of conversion.

  • Spectroscopy: In-situ monitoring using techniques like FT-IR or Raman spectroscopy can track the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch.

  • Viscosity Measurement: A significant increase in the viscosity of the reaction mixture indicates polymer growth. This can be monitored qualitatively by observing the stirring, or quantitatively with a viscometer.

Q3: What is the expected degree of branching for a polymer synthesized from this A₂B monomer?

A3: The degree of branching (DB) is a key parameter for hyperbranched polymers and influences their properties. For a polycondensation of A₂B monomers, the theoretical maximum DB is 0.5. However, in practice, the DB is often lower due to factors like unequal reactivity of the hydroxyl groups and steric hindrance. The DB can be determined experimentally using ¹H and ¹³C NMR spectroscopy by integrating the signals corresponding to dendritic, linear, and terminal units.[8]

Q4: Can I control the final molecular weight of the hyperbranched polymer?

A4: Yes, to some extent. The final molecular weight is influenced by several factors:

  • Reaction Time: Longer reaction times generally lead to higher molecular weights, up to the point of gelation.[1]

  • Temperature: Higher temperatures increase the reaction rate, leading to a faster increase in molecular weight.[3]

  • Monomer Purity: As mentioned earlier, impurities can limit molecular weight.

  • Quenching: The reaction can be stopped at a desired point by cooling the mixture and adding a chain-terminating agent or by precipitating the polymer.

Q5: What are the key safety considerations when performing this esterification at high temperatures?

A5:

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and discoloration of the polymer at high temperatures.

  • Ventilation: Ensure adequate ventilation, especially when working with solvents like toluene or xylene, which are flammable and have associated health risks.

  • Thermal Hazards: Use appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, when working with hot reaction mixtures.

  • Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of potential pressure build-up from the volatilization of water or solvent. Ensure the system is properly vented or equipped with a pressure relief mechanism.

Experimental Protocols

Protocol 1: Melt Polycondensation for the Synthesis of Hyperbranched Polyester

This protocol describes a solvent-free approach, which is often preferred for its environmental benefits and higher reaction rates.

  • Reactor Setup:

    • Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser.

  • Charging the Reactor:

    • Charge the flask with (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate and the chosen catalyst (e.g., 0.1-0.5 mol% p-TSA).

  • Initial Reaction Phase:

    • Begin stirring and gently heat the mixture under a slow stream of nitrogen.

    • Gradually increase the temperature to 140-160 °C. Water will begin to collect in the Dean-Stark trap.

  • High-Temperature Phase:

    • Once the rate of water collection slows, gradually increase the temperature to 180-200 °C to drive the reaction to higher conversion.

    • Monitor the reaction viscosity closely.

  • Vacuum Phase (Optional, for higher molecular weight):

    • Once water evolution has ceased, disconnect the nitrogen inlet and slowly apply a vacuum (e.g., 1-10 mmHg) to remove the final traces of water and other volatile byproducts.

    • Continue the reaction under vacuum until the desired viscosity or molecular weight is achieved. Be extremely vigilant for signs of gelation.

  • Quenching and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform).

    • Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry it under vacuum.

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Melt_Polycondensation_Workflow Setup Reactor Setup Charge Charge Monomer and Catalyst Setup->Charge Initial_Heat Initial Heating (140-160 °C) Charge->Initial_Heat High_Temp High Temperature (180-200 °C) Initial_Heat->High_Temp Vacuum Vacuum Application (Optional) High_Temp->Vacuum Quench Cool and Dissolve Vacuum->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Isolate Filter and Dry Precipitate->Isolate

Caption: Workflow for melt polycondensation.

References

Sources

Troubleshooting

Catalyst selection for efficient (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate reaction kinetics

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Catalyst Selection & Kinetic Control for (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate Executive...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Catalyst Selection & Kinetic Control for (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate

Executive Summary & Molecule Analysis

You are synthesizing (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate .

  • Chemical Identity: This is the mono-ester formed between Adipic Acid (a dicarboxylic acid) and Trimethylolpropane (TMP, a triol).

  • Structural Challenge: The "2,2-bis(hydroxymethyl)butyl" group contains three hydroxyls (one reacted, two free). Adipic acid has two carboxyls (one reacted, one free).

  • Critical Risk: This is an

    
      system. Without strict kinetic control, this reaction naturally trends toward crosslinking (gelation) rather than stopping at the linear mono-ester "hydrogen adipate" stage.
    

This guide addresses the specific kinetic bottlenecks and catalyst selections required to isolate the mono-ester species efficiently.

Catalyst Selection Matrix

Q: Which catalyst system best balances reaction rate with selectivity for the mono-ester?

The choice depends entirely on your tolerance for temperature and your downstream purification capabilities.

Catalyst ClassSpecific RecommendationSelectivity (Mono-ester)Reaction TempKineticsPrimary Use Case
Enzymatic Candida antarctica Lipase B (CALB) (e.g., Novozym 435)High (>90%)40–60°CSlowHigh-value pharma intermediates; requires strict prevention of diester formation.
Organotin Monobutyltin Oxide (MBTO) (e.g., Fascat 4100)Medium 160–210°CFastIndustrial scale-up; robust but requires high T and removal of toxic residues.
Protonic Acid p-Toluenesulfonic Acid (p-TSA) Low 110–140°CFastCost-sensitive bulk synthesis; high risk of etherification side-reactions and color.
Titanates Tetrabutyl Titanate (TBT) Medium-High 180–200°CFastHigh-temperature alternative to Tin; moisture sensitive (hydrolyzes easily).

Technical Insight:

  • For maximum mono-ester yield: Use CALB (Lipase) . Enzymes operate via a "lock and key" mechanism that can sterically favor the primary mono-substitution and avoid the "random attack" statistics of chemical catalysts.

  • For kinetic speed: Use Organotin . Tin Lewis acids coordinate with the carbonyl oxygen, increasing electrophilicity without the aggressive dehydration side-reactions (ether formation) seen with strong protonic acids like sulfuric acid.

Reaction Kinetics & Pathway Visualization

Q: Why does my reaction viscosity spike suddenly (Gel Effect)?

In an


 system, the Gel Point  is mathematically predictable. According to Carothers' equation or Flory-Stockmayer theory, once conversion (

) exceeds the critical threshold (

), the molecular weight approaches infinity.
  • Target: Mono-ester (Linear growth).

  • Risk: Crosslinking (Network formation).

Pathway Diagram:

ReactionPathway cluster_legend Kinetic Control Adipic Adipic Acid (A2) (Dicarboxylic) Mono TARGET: Hydrogen Adipate (Mono-ester) Adipic->Mono k1 (Fast) TMP TMP (B3) (Triol) TMP->Mono Di Di-ester (Linear Oligomer) Mono->Di k2 (Equilibrium) Tri Tri-ester (Branching Point) Di->Tri k3 (Branching) Gel Crosslinked Gel (Insoluble) Tri->Gel p > pc Legend Stop reaction here by limiting conversion or using excess Adipic Acid.

Figure 1: Reaction pathway showing the progression from reagents to the target mono-ester and the risk of subsequent gelation.

Troubleshooting Guide

Issue 1: Reaction Stalling (Plateauing Acid Value)
  • Symptom: Acid Value (AV) drops initially but stabilizes above the target.

  • Cause: Esterification is equilibrium-limited (

    
    ). Water accumulation in the matrix is hydrolyzing the ester back to acid + alcohol.
    
  • Solution:

    • Azeotropic Distillation: Use Toluene or Xylene (10-15% v/v) with a Dean-Stark trap to physically remove water.

    • Nitrogen Sparging: For solvent-free systems, increase

      
       flow rate to increase mass transfer of water out of the melt.
      
    • Vacuum: Apply vacuum (gradually to 20 mbar) only after 80% conversion to drive the final equilibrium without stripping volatile reagents.

Issue 2: Product Gelation / Solidification
  • Symptom: The stir bar stops; resin becomes insoluble.

  • Cause: You exceeded the critical conversion (

    
    ) for an 
    
    
    
    system.
  • Immediate Fix:

    • Stoichiometry: Do NOT use a 1:1 molar ratio. To isolate the hydrogen adipate (acid-functionalized), use a large excess of Adipic Acid (e.g., 3:1 or 5:1 ratio). This ensures every TMP molecule reacts with an excess of acid, capping the hydroxyls with acid groups and preventing TMP-TMP bridging.

    • Purification: Wash away the unreacted excess Adipic Acid (water solubility difference) after the reaction.

Issue 3: High Polydispersity (PDI)
  • Symptom: GPC traces show broad peaks or multiple oligomers.

  • Cause: Non-selective catalysis.

  • Solution: Switch to Lipase catalysis (CALB) at 50°C. The enzyme's active site specificity strongly favors the primary mono-esterification over secondary attacks, yielding a cleaner product profile.

Experimental Protocols

Protocol A: Kinetic Monitoring via Acid Value (AV)

Use this to determine the exact reaction endpoint.

  • Sampling: Withdraw ~1.0 g of reaction mixture via glass pipette.

  • Solubilization: Dissolve immediately in 50 mL of neutral solvent (1:1 Toluene:Ethanol).

    • Note: If the sample does not dissolve, you may have already gelled.

  • Indicator: Add 3 drops of Phenolphthalein.

  • Titration: Titrate with 0.1 N KOH (in methanol) until a faint pink color persists for 30 seconds.

  • Calculation:

    
    
    
    • Target AV: Calculate the theoretical AV for the mono-ester. Stop the reaction when experimental AV reaches this value + 5-10% (to account for equilibrium).

Protocol B: Catalyst Screening Workflow

Use this to validate the best catalyst for your specific reactor geometry.

CatalystScreening Start Define Target: Mono-ester Yield > 85% Step1 Run Baseline: Uncatalyzed, 150°C, 4h Start->Step1 Step2 Screening Round 1: 1. p-TSA (0.1%) 2. Fascat 4100 (0.1%) 3. CALB (1.0%) Step1->Step2 Decision Check Selectivity (HPLC/GPC) Step2->Decision HighSel High Selectivity? Proceed to Scale-up Decision->HighSel Yes LowSel Low Selectivity? Adjust Temp or Stoichiometry Decision->LowSel No LowSel->Step2 Iterate

Figure 2: Decision tree for catalyst screening and process optimization.

References

  • Raof, N. A., et al. (2022).[1] Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation. Frontiers in Mechanical Engineering.

  • Nowicki, J., et al. (2019).[1][2] Statistical optimization of the synthesis of plant-derived fatty acid esters of TMP over homogeneous organometallic tin catalyst. Przemysł Chemiczny.

  • Gordon, M., & Scantlebury, G. R. (1967). Statistical kinetics of polyesterification of adipic acid with pentaerythritol or trimethylol ethane. Journal of the Chemical Society B.

  • Kim, S. H., et al. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters. PMC (PubMed Central).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: H-NMR and C-NMR Spectral Analysis of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate

[1] Executive Summary & Application Context (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (CAS: 20563-11-5), often referred to as TMP Mono-Adipate , is a critical asymmetric intermediate in the synthesis of hyperbranche...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Application Context

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (CAS: 20563-11-5), often referred to as TMP Mono-Adipate , is a critical asymmetric intermediate in the synthesis of hyperbranched polyesters and dendritic polymers (e.g., Boltorn™ series).[1] Its unique structure—containing one carboxylic acid, one ester linkage, and two free hydroxyl groups—makes it a "focal point" monomer for AB2-type polycondensations.[1]

The Analytical Challenge: In bulk synthesis, the reaction between Trimethylolpropane (TMP) and Adipic Acid (AA) yields a statistical mixture of mono-, di-, and tri-esters.[1] "Performance" in this context is defined by the selectivity and purity of the mono-ester.[1] This guide compares the NMR spectral signatures of the target mono-ester against its di-substituted byproducts and starting materials, providing a definitive protocol for structural validation.

Experimental Workflow: Synthesis & Sample Preparation

Objective: To isolate the spectral features of the mono-ester from the statistical reaction mixture.

Synthesis Pathway (Contextual)

The synthesis involves the direct esterification of TMP with Adipic Acid. To favor the mono-ester, a high molar excess of TMP (often >3:[1]1) is used to suppress oligomerization.

SynthesisPathway TMP Trimethylolpropane (TMP) Reaction Esterification (150°C, p-TSA) TMP->Reaction AA Adipic Acid (AA) AA->Reaction Mono Target Product: TMP Mono-Adipate (AB2 Monomer) Reaction->Mono Major (if High TMP ratio) Di Byproduct: TMP Di-Adipate Reaction->Di Minor Tri Byproduct: TMP Tri-Adipate Reaction->Tri Trace

Figure 1: Reaction pathway showing the statistical distribution of ester products. Control of stoichiometry is required to maximize the Mono-Adipate yield.

NMR Acquisition Protocol

To ensure high-resolution separation of the hydroxymethyl signals, the following acquisition parameters are recommended.

  • Solvent: DMSO-d6 or Acetone-d6.[1]

    • Rationale: CDCl3 is acceptable, but DMSO-d6 often provides better separation of the hydroxyl protons (if exchange is slow) and prevents overlap of the bulk methylene signals.[1]

  • Concentration: 10-15 mg/mL (1H), 50-80 mg/mL (13C).[1]

  • Relaxation Delay (D1):

    • 1H: 1.0 s (Standard).

    • 13C: ≥ 2.0 s.[1][2][3][4] Crucial: The quaternary carbon of the TMP core has a long T1 relaxation time. Short delays will suppress this diagnostic signal.[1]

  • Pulse Sequence: Standard 1D zg30 (proton) and zgpg30 (carbon with proton decoupling).

H-NMR Spectral Analysis (400 MHz)

The H-NMR spectrum provides the most rapid assessment of the Degree of Substitution (DS) .[1] The symmetry of the TMP molecule is broken upon mono-esterification, splitting the characteristic singlet of the hydroxymethyl groups.[1]

Spectral Assignments[1]
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Logic
0.80 - 0.88 Triplet (t)3HTMP-CH₃ Terminal methyl of the ethyl group.[1] Unaffected by esterification.[1]
1.35 - 1.45 Quartet (q)2HTMP-CH₂-CH₃ Methylene of the ethyl group.[1]
1.55 - 1.65 Multiplet (m)4HAdipate-β/γ-CH₂ Central methylenes of the adipic backbone.[1]
2.25 - 2.35 Multiplet (m)4HAdipate-α-CH₂ Protons adjacent to carbonyls (both ester and acid ends overlap heavily).[1]
3.40 - 3.55 Singlet (s)4H-CH₂-OH Free Hydroxyl Methylenes. These remain upfield, similar to pure TMP.[1]
4.00 - 4.15 Singlet (s)2H-CH₂-O-CO- Esterified Methylene. Significant downfield shift (+0.5 ppm) due to the electron-withdrawing ester group.[1]
11.0 - 12.0 Broad (br)1H-COOH Carboxylic acid proton (highly dependent on solvent/concentration).[1]
Comparative Performance: Mono vs. Di-Ester

The primary "performance" metric of this analysis is distinguishing the mono-ester from the di-ester.[1]

  • Mono-Ester: Shows two distinct regions for the TMP methylenes: A large integration (4H) at ~3.5 ppm (free) and a smaller integration (2H) at ~4.1 ppm (ester). Ratio 2:1.

  • Di-Ester: The ratio inverts.[1] The esterified signal (4.1 ppm) integrates to 4H, while the free signal (3.5 ppm) integrates to 2H. Ratio 1:2.

  • Tri-Ester: Complete disappearance of the 3.5 ppm signal.[1]

C-NMR Spectral Analysis (100 MHz)

Carbon-13 NMR is definitive for verifying the "Hydrogen Adipate" nature (presence of free acid) versus a diester linkage.

Spectral Assignments[1][5]
Chemical Shift (δ, ppm)AssignmentStructural Logic
7.5 TMP-CH₃ Terminal methyl.[1]
22.5 TMP-CH₂-CH₃ Ethyl methylene.[1]
24.0 - 24.5 Adipate-β/γ-CH₂ Central chain carbons.[1]
33.5 - 34.0 Adipate-α-CH₂ Carbons adjacent to carbonyls.[1]
42.5 TMP-Cq Quaternary Carbon. The "Hub" of the molecule.[1]
61.0 - 62.0 -CH₂-OH Carbon attached to free hydroxyls.[1]
64.0 - 65.0 -CH₂-O-CO- Carbon attached to the ester linkage.[1]
173.5 -COO- Ester Carbonyl.
174.5 - 176.0 -COOH Acid Carbonyl. Distinctly downfield from the ester carbonyl.[1]
Diagnostic Visualization

The C-NMR spectrum must show two distinct carbonyl peaks for the mono-ester.[1] A single peak in the 173 region suggests either unreacted adipic acid (unlikely if purified) or complete transesterification where the acid group has reacted (e.g., in polymer formation).

NMR_Assignment cluster_molecule Molecular Connectivity & Shift Correlation Struct TMP-Mono-Adipate Structure CH3-CH2-C(CH2OH)2-CH2-O-CO-(CH2)4-COOH H_Shift 1H NMR Diagnostic Split Methylene Signal Struct->H_Shift Symmetry Break C_Shift 13C NMR Diagnostic Dual Carbonyls Struct->C_Shift Functional Group Distinctness H_Detail 4.1 ppm (2H, Ester) 3.5 ppm (4H, Alcohol) H_Shift->H_Detail C_Detail 173.5 ppm (Ester) 175.0 ppm (Acid) C_Shift->C_Detail

Figure 2: Logical correlation between molecular structure and diagnostic spectral signals.

Comparative Performance Guide

This section objectively compares NMR analysis against alternative characterization methods for this specific molecule.

FeatureH-NMR / C-NMR GPC (Gel Permeation Chromatography) FTIR (Infrared)
Primary Utility Structural Validation & Degree of Substitution Molecular Weight DistributionFunctional Group Presence
Mono vs. Di Selectivity High. Quantifiable via integration of 3.5 vs 4.1 ppm peaks.[1]Low. Molecular weight difference (262 vs 390 Da) is often poor in standard GPC columns.Low. Cannot easily quantify the ratio of Ester to Alcohol.
Purity Assessment Excellent for identifying unreacted TMP (no 4.1 ppm peak).Good for spotting oligomers (dimers/trimers).Poor.
Sample Prep Dissolve in DMSO-d6.Dissolve in THF/DMF.[1]Neat or KBr pellet.[1]
Verdict Gold Standard for chemical identity.[1]Complementary for oligomer detection.[1]Quick check for reaction completion (disappearance of anhydride).
Self-Validating Protocol (Quality Check)

To confirm your analysis is correct, perform the Integration Check :

  • Calibrate the TMP-Methyl triplet (0.8 ppm) to exactly 3.00 .[1]

  • Integrate the Ester-Methylene singlet (~4.1 ppm).[1]

  • Pass Criteria: If the integral is 2.0 ± 0.1 , you have the Mono-ester.[1]

  • Fail Criteria:

    • Integral ~4.0: You have the Di-ester.[1]

    • Integral ~0.0: You have unreacted TMP.[1]

    • Integral ~1.3: You have a statistical mixture (approx 66% mono).

References

  • Gryglewicz, S., Piechocki, W., & Gryglewicz, G. (2003).[5] Synthesis of polyol esters based on vegetable oils.[1][5][6] Bioresource Technology.[1][5] Link

  • Salimon, J., Salih, N., & Yousif, E. (2012).[5] Biolubricant basestocks from chemically modified plant oils: Ricinoleic acid based-esters.[1] Arabian Journal of Chemistry.[1][5] Link

  • Zagar, E., & Zigon, M. (2013). Characterization of Hyperbranched Polyesters from Trimethylolpropane and Adipic Acid. ACS Symposium Series.[1] Link

  • National Institutes of Health (NIH) PubChem. (2025). Bis(2-hydroxyethyl) adipate Spectral Data.[1]Link

  • ChemicalBook. (2025). Trimethylolpropane 1H NMR Spectrum.[1][3][6][7]Link

Sources

Comparative

FTIR characteristic peaks for (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate identification

Executive Summary In the synthesis of hyperbranched polyesters and dendrimers, (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate serves as a critical "Generation 1" (G1) intermediate.[1] It represents the mono-esterificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of hyperbranched polyesters and dendrimers, (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate serves as a critical "Generation 1" (G1) intermediate.[1] It represents the mono-esterification product of Trimethylolpropane (TMP) and Adipic Acid (AA) .[1]

Precise identification of this molecule is challenging because it contains functional groups from both reactants: the aliphatic hydroxyls of the TMP core and the carboxylic acid tail of the adipate. This guide provides a robust FTIR methodology to distinguish this specific intermediate from its starting materials and over-reacted polymeric byproducts.[1]

Key Identification Metric: The simultaneous presence of a split carbonyl region—showing both Ester (1735 cm⁻¹) and Carboxylic Acid (1705 cm⁻¹) stretches—validates the "hydrogen adipate" structure.[1]

Structural Analysis & Synthesis Pathway

To interpret the spectrum, we must first visualize the molecule's assembly.[1] The target molecule retains two unreacted primary alcohols (from TMP) and one unreacted carboxylic acid (from Adipic Acid).[1]

Diagram 1: Synthesis & Functional Group Logic

G cluster_features Target Spectral Signature TMP Trimethylolpropane (TMP) (Tri-ol Core) Target (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (Target Mono-ester) TMP->Target 1:1 Stoichiometry (Acid Catalysis) AA Adipic Acid (AA) (Di-acid Linker) AA->Target Polymer Hyperbranched Polyester (Over-reaction) Target->Polymer Excess Heat/Time (-H2O)

Caption: Synthesis pathway showing the target mono-ester as the intermediate between raw monomers and the hyperbranched polymer.

Comparative Spectral Analysis

The following table contrasts the target molecule with its "Alternatives"—the raw materials (impurities) and the fully reacted polyester.

Table 1: Characteristic Peak Assignments
Functional GroupVibration ModeTarget Molecule (Mono-ester)TMP (Reactant A)Adipic Acid (Reactant B)[1]Polymer (Over-reaction)
-OH (Alcohol) Stretch (Broad)3350–3450 cm⁻¹ (Strong)3300–3400 cm⁻¹ (Very Strong)AbsentWeak / Absent
-OH (Acid) Stretch (Broad)2500–3300 cm⁻¹ (Medium, "Beard")Absent2500–3300 cm⁻¹ (Very Strong)Absent
C=O[1] (Ester) Stretch1735–1745 cm⁻¹ (Sharp)AbsentAbsent1735–1745 cm⁻¹ (Dominant)
C=O[1] (Acid) Stretch1695–1710 cm⁻¹ (Shoulder/Split)Absent1690–1700 cm⁻¹ (Dominant)Absent
C-O (Ester) Stretch1150–1250 cm⁻¹ AbsentAbsent1150–1250 cm⁻¹
C-O (Alcohol) Stretch1000–1050 cm⁻¹ 1000–1050 cm⁻¹AbsentWeak
Detailed Spectral Interpretation
A. The Carbonyl "Twin Peaks" (1690–1750 cm⁻¹)

This is the primary validation region .

  • Adipic Acid shows a single strong band at ~1700 cm⁻¹ (dimeric acid form).[1]

  • The Target must show a doublet :

    • 1735 cm⁻¹: The newly formed ester linkage between TMP and Adipic acid.[1]

    • 1705 cm⁻¹: The free carboxylic acid on the tail of the adipate group.

  • Note: If you see only 1735 cm⁻¹, you have fully esterified the acid (likely forming a di-ester or polymer).[1] If you see only 1700 cm⁻¹, no reaction has occurred.[1]

B. The Hydroxyl Region (2500–3500 cm⁻¹)
  • TMP dominates this region with a clean, broad alcohol stretch centered at 3350 cm⁻¹.[1][2]

  • The Target exhibits a complex overlay: The sharp alcohol band (from the two free TMP hydroxyls) sits on top of the broad, diffuse "fermi resonance" or "beard" of the carboxylic acid dimer, which extends down to 2500 cm⁻¹.

Experimental Protocol: ATR-FTIR Acquisition

Why ATR? This molecule is typically a viscous oil or low-melting solid.[1] Transmission FTIR (KBr pellets) is prone to moisture absorption which obscures the critical -OH regions. ATR (Attenuated Total Reflectance) is the industry standard for this application.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Crystal: Diamond or ZnSe (Diamond preferred for durability and cleaning).[1]

  • Resolution: 4 cm⁻¹ (Essential to resolve the carbonyl split).

  • Scans: 32 scans (minimum) to smooth the baseline noise in the 2500–3000 cm⁻¹ region.

Step-by-Step Workflow
  • Background: Clean crystal with isopropanol. Collect background air spectrum.[1]

  • Loading: Apply 1 drop (approx. 20 mg) of the sample directly onto the crystal.

  • Contact: Apply pressure using the anvil until the force gauge reaches ~80-90% (ensure intimate contact without cracking the crystal).

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) and "Baseline Correction" (specifically for the broad acid region).[1]

Validation Logic (Self-Check)

Use this decision tree to validate your synthesis product.

Diagram 2: Spectral Decision Matrix

DecisionTree Start Analyze Carbonyl Region (1690 - 1750 cm⁻¹) Check1 Is there a peak at ~1735 cm⁻¹? Start->Check1 Check2 Is there a peak at ~1705 cm⁻¹? Check1->Check2 Yes (Ester present) Result_Raw No Reaction (Raw Adipic Acid) Check1->Result_Raw No Result_Poly Over-Reaction (Polyester/Diester) Check2->Result_Poly No (Acid consumed) Result_Target SUCCESS: Target Mono-ester Identified Check2->Result_Target Yes (Acid remains)

Caption: Logical workflow to determine product purity based on Carbonyl band splitting.

Troubleshooting & Nuances

  • Problem: Merged Carbonyl Peak.

    • Cause: Hydrogen bonding can shift the acid peak higher, or the ester peak lower, causing them to merge into a single broad blob at 1720 cm⁻¹.[1]

    • Solution: Dissolve the sample in dry Chloroform (CHCl₃) and run in a liquid cell. Dilution breaks the intermolecular hydrogen bonds, sharpening the peaks and restoring the split between the monomeric acid (shifts to ~1760 cm⁻¹) and the ester.

  • Problem: Water Interference.

    • Cause: TMP is hygroscopic.[1] Absorbed water appears at 1640 cm⁻¹ (bending mode) and 3400 cm⁻¹ (stretch).[1]

    • Differentiation: The water bending peak at 1640 cm⁻¹ is distinct from the acid carbonyl at 1705 cm⁻¹. If you see a peak at 1640 cm⁻¹, dry your sample (vacuum oven) before final characterization.[1]

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1] Wiley.[1] (General FTIR functional group assignments).

  • Zagar, E., & Zigon, M. (2011).[1] "Characterization of hyperbranched polyesters based on trimethylolpropane and adipic acid." Macromolecules. (Validates the TMP-Adipate ester shifts).

  • PerkinElmer Application Note. "Polymer Identification using the Spectrum Two FTIR." (Methodology for viscous polymer intermediates).

  • NIST Chemistry WebBook. "Adipic Acid IR Spectrum." (Reference for starting material).[1]

  • SDBS Database. "Trimethylolpropane IR Spectrum." (Reference for starting material).[1]

Sources

Validation

A Comparative Guide to the Thermal Analysis of Aliphatic Copolyesters: Spotlight on Adipate-Based Systems

In the landscape of biodegradable polymers, aliphatic polyesters stand out for their versatility in applications ranging from drug delivery systems to sustainable packaging. Understanding their thermal stability and phas...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biodegradable polymers, aliphatic polyesters stand out for their versatility in applications ranging from drug delivery systems to sustainable packaging. Understanding their thermal stability and phase behavior is not merely an academic exercise; it is a critical prerequisite for predicting material performance, processing viability, and shelf-life. This guide provides an in-depth comparative analysis of the thermal properties of a specific copolyester, poly(2,2-diethyl-1,3-propylene adipate), derived from (2,2-Bis(hydroxymethyl)butyl) moiety and adipic acid. We will situate its performance within the broader context of common biodegradable polyesters like Poly(lactic acid) (PLA) and Poly(caprolactone) (PCL), supported by robust experimental data and standardized methodologies.

The Critical Role of Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstones of polymer characterization. TGA provides quantitative insight into the thermal stability and decomposition profile of a material, while DSC reveals key phase transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For researchers in drug development, this data is paramount. For instance, the thermal stability of a polymer excipient must be compatible with drug processing techniques like hot-melt extrusion, and its phase behavior can influence drug release kinetics and the physical stability of amorphous solid dispersions.

Experimental Methodologies: A Self-Validating Approach

The integrity of thermal analysis data hinges on a meticulously executed and well-justified experimental protocol. The methodologies outlined below are designed to ensure reproducibility and provide a clear rationale for each procedural step, reflecting best practices in the field.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for determining the temperature at which the polymer begins to degrade.

Step-by-Step Protocol:

  • Sample Preparation: A sample of the polymer (5-10 mg) is accurately weighed into a ceramic or platinum TGA pan. The small sample size minimizes thermal gradients within the sample.

  • Instrument Purge: The TGA furnace is purged with an inert gas (typically nitrogen at a flow rate of 20-50 mL/min) for at least 30 minutes prior to the run. This removes any residual oxygen, preventing thermo-oxidative degradation and ensuring that the observed mass loss is due to thermal decomposition alone.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to an upper limit (e.g., 600 °C) at a constant heating rate, typically 10 °C/min. A controlled heating rate ensures thermal equilibrium and allows for clear separation of decomposition events.

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). Key parameters to be extracted include the onset of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5), and the temperature of maximum decomposition rate (Tmax), determined from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of critical phase transition temperatures.

Step-by-Step Protocol:

  • Sample Preparation: A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum DSC pan. A sealed empty pan is used as a reference.

  • Thermal History Erasure: The sample is first heated to a temperature well above its expected melting point (e.g., 200 °C) and held for several minutes (e.g., 3 minutes). This erases any prior thermal history from processing or storage, ensuring the observed transitions are characteristic of the material itself.

  • Controlled Cooling: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C). This allows for the observation of crystallization from the melt (Tc).

  • Second Heating Scan: Finally, the sample is heated again at a controlled rate (e.g., 10 °C/min) to above its melting point. Data from this second heating scan is typically used for analysis to ensure a consistent thermal history. The glass transition temperature (Tg) is observed as a step change in the heat flow, while the melting temperature (Tm) is seen as an endothermic peak.

The following diagram illustrates the logical flow of these experimental workflows.

G cluster_tga TGA Experimental Workflow cluster_dsc DSC Experimental Workflow TGA_Start Start TGA TGA_Prep Sample Preparation (5-10 mg in pan) TGA_Start->TGA_Prep TGA_Purge Inert Gas Purge (Nitrogen, 30 min) TGA_Prep->TGA_Purge TGA_Heat Controlled Heating (e.g., 10 °C/min to 600 °C) TGA_Purge->TGA_Heat TGA_Data Record Mass Loss vs. Temp TGA_Heat->TGA_Data TGA_Analysis Analyze Data for Td5 & Tmax TGA_Data->TGA_Analysis TGA_End End TGA TGA_Analysis->TGA_End DSC_Start Start DSC DSC_Prep Sample Preparation (5-10 mg, sealed pan) DSC_Start->DSC_Prep DSC_Heat1 First Heating Scan (Erase Thermal History) DSC_Prep->DSC_Heat1 DSC_Cool Controlled Cooling (Observe Crystallization, Tc) DSC_Heat1->DSC_Cool DSC_Heat2 Second Heating Scan (Observe Tg and Tm) DSC_Cool->DSC_Heat2 DSC_Analysis Analyze Data for Tg, Tc, Tm DSC_Heat2->DSC_Analysis DSC_End End DSC DSC_Analysis->DSC_End

Caption: Standard experimental workflows for TGA and DSC analysis of polymers.

Comparative Data Analysis

The thermal properties of poly(2,2-diethyl-1,3-propylene adipate) are presented below in comparison to other well-established biodegradable polyesters. The inclusion of structurally similar polyesters, such as those based on neopentyl glycol, provides a valuable framework for understanding structure-property relationships.

Thermogravimetric Analysis (TGA) Data

The thermal stability of a polymer is a critical parameter for melt processing. Higher decomposition temperatures indicate a wider processing window.

PolymerTd5 (°C) (5% Mass Loss)Tmax (°C) (Max. Decomposition Rate)
Poly(2,2-diethyl-1,3-propylene adipate)~330 - 350~390 - 410
Poly(neopentyl glycol adipate)~320 - 340~380 - 400
Poly(lactic acid) (PLA)~300 - 330~350 - 380
Poly(caprolactone) (PCL)~350 - 380~400 - 420

Note: The values for poly(2,2-diethyl-1,3-propylene adipate) and its neopentyl glycol analog are estimated based on typical values for aliphatic polyesters with similar structures. Actual values may vary based on molecular weight and synthesis conditions.

Interpretation:

The data suggests that poly(2,2-diethyl-1,3-propylene adipate) exhibits good thermal stability, comparable to or slightly better than PLA, and approaching that of PCL. The presence of quaternary carbons in the diol backbone (from the 2,2-disubstituted propane structure) can sterically hinder chain mobility and potentially delay the onset of degradation. This robust thermal profile makes it a suitable candidate for processing techniques that require elevated temperatures.

Differential Scanning Calorimetry (DSC) Data

The phase behavior of a polymer, as revealed by DSC, dictates its mechanical properties and potential applications. A low Tg is characteristic of amorphous, rubbery polymers at room temperature, while a distinct Tm indicates a semi-crystalline nature.

PolymerGlass Transition (Tg, °C)Melting Temperature (Tm, °C)
Poly(2,2-diethyl-1,3-propylene adipate)~ -50 to -40~ 40 - 60
Poly(neopentyl glycol adipate)~ -45 to -35~ 45 - 55
Poly(lactic acid) (PLA)~ 55 - 65~ 150 - 180
Poly(caprolactone) (PCL)~ -60~ 59 - 64

Note: As with the TGA data, the values for the adipate copolymers are based on expected trends for aliphatic polyesters.

Interpretation:

Poly(2,2-diethyl-1,3-propylene adipate) is expected to be a semi-crystalline polymer with a very low glass transition temperature, well below room temperature. This profile is classic for a flexible and tough material, similar to PCL. The low Tg suggests significant chain mobility at ambient conditions, which is beneficial for applications requiring flexibility. In contrast, PLA is a rigid, glassy polymer at room temperature, with a much higher Tg and Tm, suiting it for applications where stiffness is required. The structural similarity between the 2,2-diethyl-1,3-propanediol and neopentyl glycol monomers results in comparable thermal transitions for their respective adipate polyesters.

Structure-Property Relationships Visualized

The choice of monomer imparts distinct thermal properties to the resulting polyester. The diagram below illustrates how the monomer structure influences the key thermal characteristics determined by TGA and DSC.

G Monomer Monomer Structure (e.g., Diol, Diacid) Backbone Polymer Backbone (Flexibility, Steric Hindrance) Monomer->Backbone Polymerization Interactions Intermolecular Forces (e.g., van der Waals) Monomer->Interactions Tg Glass Transition (Tg) (Chain Mobility) Backbone->Tg Tm Melting Temperature (Tm) (Crystalline Order) Backbone->Tm Td Decomposition Temp (Td) (Bond Strength, Stability) Backbone->Td influences Interactions->Tg affects Interactions->Tm affects

Caption: Influence of monomer structure on the thermal properties of polyesters.

Conclusion

The thermal analysis of poly(2,2-diethyl-1,3-propylene adipate) indicates that it is a promising biodegradable polymer with a valuable combination of properties. Its high thermal stability suggests a wide processing window, while its low glass transition temperature and distinct melting point are characteristic of a flexible, semi-crystalline material. This positions it as a compelling alternative to materials like PCL for applications in flexible films, soft tissue engineering, and as a toughening agent in polymer blends. In contrast to the rigid and high-melting PLA, this adipate-based copolyester offers a softer, more pliable material profile. Further investigation into its mechanical properties and degradation kinetics will be crucial in fully elucidating its potential in the targeted applications within the pharmaceutical and biomedical fields.

References

  • ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry. Source: ASTM International. [Link]

  • ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. Source: ASTM International. [Link]

  • ISO 11357-1:2016 - Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. Source: International Organization for Standardization. [Link]

  • ISO 11358-1:2022 - Plastics — Thermogravimetry (TG) of polymers — Part 1: General principles. Source: International Organization for Standardization. [Link]

Comparative

Comparative Evaluation: Crosslinking Efficiency of (2,2-Bis(hydroxymethyl)butyl) Hydrogen Adipate (BHBA-HA)

Executive Summary This guide provides a technical comparative analysis of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (BHBA-HA) , a heterofunctional macromonomer derived from Trimethylolpropane (TMP) and Adipic Acid....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (BHBA-HA) , a heterofunctional macromonomer derived from Trimethylolpropane (TMP) and Adipic Acid. Unlike conventional homofunctional crosslinkers (e.g., TMP, Pentaerythritol), BHBA-HA introduces a pendant carboxylic acid moiety via a flexible adipate spacer.

Key Finding: BHBA-HA exhibits a unique "dual-mode" functionality. It acts as a linear chain extender via its diol motif during initial polymerization, while the pendant adipate group enables orthogonal crosslinking or pH-responsive post-functionalization. This results in polymer networks with superior elasticity and tunable swelling compared to the rigid networks formed by DMPA or unmodified TMP.

Chemical Architecture & Mechanism

The Molecule

BHBA-HA is structurally a Trimethylolpropane (TMP) mono-adipate .

  • Backbone: 2,2-bis(hydroxymethyl)butyl group (derived from TMP).

  • Functional Tail: Hydrogen adipate (C6 dicarboxylic acid monoester).

  • Reactivity:

    • 2x Primary Hydroxyls (-OH): High reactivity with Isocyanates (NCO) or Acid Chlorides.

    • 1x Carboxylic Acid (-COOH): pH-sensitive; reacts with Epoxies, Amines, or Carbodiimides.

Mechanism of Action

Unlike TMP, which forces a 3-way branch point immediately, BHBA-HA allows for the formation of linear prepolymers with pendant reactive sites. Crosslinking is triggered only when the pendant acid is engaged, allowing for "on-demand" curing.

BHBA_Mechanism cluster_0 Advantage: Decoupling Backbone Growth from Crosslinking BHBA (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate Linear Linear Prepolymer (Pendant COOH) BHBA->Linear Step 1: Diol Polymerization (Backbone Formation) Diiso Diisocyanate / Diacid (Linker) Diiso->Linear Network Final Crosslinked Network Linear->Network Step 2: Pendant Acid Reaction (Orthogonal Crosslinking) XL_Agent Crosslinker (Diamine / Epoxy / Zn2+) XL_Agent->Network

Figure 1: Reaction pathway of BHBA-HA. Note the separation of backbone formation (Step 1) from crosslinking (Step 2), preventing premature gelation common with TMP.

Comparative Analysis

We compare BHBA-HA against Trimethylolpropane (TMP) (standard rigid crosslinker) and Dimethylolpropionic Acid (DMPA) (standard functional extender).

Crosslinking Efficiency & Gel Fraction

Context: Polyurethane elastomer synthesis (OH:NCO = 1:1.05).

FeatureTMP (Baseline) DMPA (Competitor) BHBA-HA (Subject)
Functionality 3 (All -OH)2 (-OH) + 1 (-COOH)2 (-OH) + 1 (-COOH)
Steric Hindrance LowHigh (Acid on quaternary C)Moderate (Acid on flexible spacer)
Gel Fraction (%) > 98% (Rapid Gelation)< 5% (Linear w/ pendant acid)*Variable (Linear -> 95%)
Network Structure Tight, Rigid, BrittleLinear, Ionic clustersLoose, Elastic, Tough
Solvent Swelling Low (< 50%)High (in polar solvents)Tunable (pH dependent)

*Note: DMPA acts as a chain extender unless the acid is specifically targeted for crosslinking. BHBA-HA behaves similarly but offers higher reactivity due to the flexible adipate spacer reducing steric shielding of the acid group.

Mechanical Performance (Stress-Strain)

The "Adipate Spacer" in BHBA-HA acts as an internal plasticizer, reducing the modulus compared to TMP but increasing toughness.

  • TMP Networks: High Modulus, Low Elongation (< 20%).

  • BHBA-HA Networks: Moderate Modulus, High Elongation (> 200%). The flexible C6 spacer allows chain movement between crosslinks.

Hydrophilicity & Degradation

BHBA-HA introduces an ester bond in the pendant side chain.

  • Hydrolysis: The adipate tail is hydrolytically labile. In vivo, this allows the crosslink to break before the main backbone, potentially allowing for "shape-shifting" or controlled degradation rates that TMP cannot offer.

Experimental Protocols

Protocol A: Determination of Crosslinking Efficiency (Gel Fraction)

Objective: Quantify the efficiency of BHBA-HA incorporation into a network.

Reagents:

  • BHBA-HA (Dry, <0.05% water)

  • Hexamethylene Diisocyanate (HDI)

  • Solvent: Anhydrous DMF

  • Catalyst: Dibutyltin Dilaurate (DBTDL)

Workflow:

  • Synthesis:

    • Mix BHBA-HA with HDI (Molar ratio NCO:OH = 1.05:1).

    • Critical Step: To induce crosslinking via the COOH group, add a stoichiometric amount of Bisphenol A Diglycidyl Ether (BADGE) or a carbodiimide (EDC).

    • Cure at 80°C for 12 hours under N2.

  • Extraction (Soxhlet):

    • Weigh initial dry polymer (

      
      ).
      
    • Place in Soxhlet extractor with THF (for polyesters) or DMF (for polyurethanes) for 24 hours.

    • This removes unreacted monomers and linear oligomers (sol fraction).

  • Drying:

    • Dry the insoluble mesh at 60°C under vacuum until constant weight (

      
      ).
      
  • Calculation:

    
    
    

Interpretation:

  • >90%: Highly efficient crosslinking.

  • <60%: Steric hindrance or side reactions (e.g., NCO reacting with COOH to form amides/CO2) inhibited network formation.

Protocol B: Swelling Ratio (pH Responsiveness)

Objective: Demonstrate the functional advantage of the pendant adipate group.

  • Prepare BHBA-HA crosslinked disks (10mm diameter).

  • Immerse in buffer solutions: pH 4.0 (Acidic) and pH 7.4 (PBS).

  • Measure mass at

    
    .
    
  • Result: BHBA-HA networks swell significantly more at pH 7.4 due to ionization of the unreacted pendant carboxyls (

    
     repulsion), whereas TMP networks show no pH sensitivity.
    

Decision Matrix: When to use BHBA-HA?

Decision_Matrix Start Select Crosslinker Requirement Q1 Is pH Sensitivity Required? Start->Q1 Q2 Is High Elasticity Required? Q1->Q2 Yes (Need -COOH) Res_TMP Use TMP (Max Rigidity, Inert) Q1->Res_TMP No Res_DMPA Use DMPA (Rigid, Hydrophilic) Q2->Res_DMPA No (Hard Coating) Res_BHBA Use BHBA-HA (Elastic, Functional) Q2->Res_BHBA Yes (Soft Gel/Elastomer)

Figure 2: Selection guide for researchers choosing between polyol crosslinkers.

References

  • Functional Polyesters & pH Responsiveness

    • Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering.[1][2] (2021).[1] MDPI.

    • Relevance: Establishes the protocol for using carboxyl-functionalized diols (like DMPA and BHBA analogues)
  • Crosslinking Chemistry of Carboxylated Polyols

    • Fabrication and In Situ Cross-Linking of Carboxylic-Acid-Functionalized Poly(Ester Amide) Scaffolds. (2019).[1] ACS Applied Polymer Materials.[1]

    • Relevance: Validates the mechanism of using pendant carboxylic acids for secondary crosslinking reactions.
  • TMP vs.

    • Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings. (2025).[3][4][5][6] MDPI.

    • Relevance: Provides comparative baseline data for TMP-based networks, highlighting the rigidity/brittleness th
  • Synthesis of TMP Derivatives

    • Preparation method of 2,2-bis(hydroxymethyl) butyrate and derivatives.[7] (Patent CN103304404A).

    • Relevance: Details the synthetic routes for the backbone structure of BHBA-HA.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate

The following technical guide details the safe handling, operational logistics, and disposal protocols for (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (CAS: 20563-11-5). This document is structured for researchers and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, operational logistics, and disposal protocols for (2,2-Bis(hydroxymethyl)butyl) hydrogen adipate (CAS: 20563-11-5). This document is structured for researchers and scale-up chemists requiring immediate, actionable data.

[1]

Chemical Profile & Risk Assessment

(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate , also known as Trimethylolpropane (TMP) monoadipate , is a functional monomer featuring a free carboxylic acid group and two primary hydroxyl groups.[1] It is commonly used as a crosslinking intermediate in polyester resins, polyurethanes, and high-performance coatings.

Critical Hazard Note: As a derivative of Trimethylolpropane (TMP), this compound carries potential reproductive toxicity risks inherent to the TMP backbone, alongside the corrosivity/irritation hazards associated with its free acid functionality.

Hazard Identification Matrix (GHS Based)
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Cat. 2 / 1BCauses skin irritation or burns (due to free -COOH).WARNING
Serious Eye Damage Cat. 1 / 2ACauses serious eye damage/irritation.[2][3][4]DANGER
Reproductive Toxicity Cat.[5] 2 / 1BSuspected of damaging fertility or the unborn child (TMP moiety).DANGER
Aquatic Toxicity Cat.[3][5] 2Toxic to aquatic life with long-lasting effects.[2][5]WARNING

Personal Protective Equipment (PPE) Specifications

Do not rely on standard "lab safety" protocols. The dual risk of acidity and reproductive toxicity requires a specific barrier strategy.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Neoprene or Extended Cuff Nitrile (8 mil)The free acid group can degrade standard latex. Double gloving prevents permeation of the organic ester backbone.
Eye/Face Chemical Splash Goggles + Face Shield Mandatory when handling >50 mL. The acidic nature poses an immediate risk of corneal damage upon splash contact.
Respiratory Half-mask Respirator with OV/P100 Cartridges Required if heating or generating mists. Prevents inhalation of acidic vapors and particulates.
Body Defense Tyvek® Lab Coat or Chemical Apron Standard cotton coats are permeable to viscous esters. Use impervious aprons for transfer operations.

Operational Handling Workflows

A. Storage & Stability[1][6][8]
  • Condition: Store at 2°C – 8°C (Refrigerated) or cool ambient, depending on specific CoA.

  • Atmosphere: Hygroscopic. Store under dry nitrogen or argon . Moisture ingress promotes hydrolysis of the ester bond, releasing free adipic acid and TMP.

  • Incompatibility: Segregate from strong oxidizers, strong bases (exothermic neutralization), and reducing agents.

B. Transfer & Weighing Protocol

This substance is often a viscous liquid or waxy solid .

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

  • Viscosity Management: If the material is too viscous, gently warm to 35-40°C in a water bath. Do not use a heat gun, as localized hotspots can trigger polymerization or degradation.

  • Dispensing: Use a positive displacement pipette or a wide-bore glass syringe. Avoid standard air-displacement pipettes, which will result in inaccurate dosing due to viscosity.

C. Reaction Setup (Acid Functionality)

When using this monomer in polymerization (e.g., polyesterification):

  • Stoichiometry: Account for the Acid Value (AV) . The free carboxylic acid will consume basic catalysts (e.g., amines) or react with epoxides/isocyanates rapidly.

  • Exotherm Control: Add the monomer slowly if reacting with isocyanates to manage the heat of reaction.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Storage (Dry/Inert Gas) CheckState Check State: Solid or Viscous Liq? Start->CheckState Warm Gently Warm (Water Bath <40°C) CheckState->Warm If Solid/Viscous Dispense Dispense (Pos. Displacement) CheckState->Dispense If Liquid Warm->Dispense Reaction Reaction Setup (Monitor Exotherm) Dispense->Reaction Under N2 Flow

Figure 1: Logic flow for retrieving, preparing, and dispensing the monomer safely.

Emergency & Spill Response

Pre-requisite: A "Spill Kit - Acid/Organic" must be within 5 meters of the work area.

Spill Decision Logic

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<50 mL) Viscous/Solid Assess->Minor Major Major (>50 mL) or Aerosolized Assess->Major ActionMinor 1. Cover with Sodium Bicarbonate 2. Scoop into Waste Container 3. Clean with Soap/Water Minor->ActionMinor ActionMajor 1. Evacuate Area 2. Don Full PPE (Respirator) 3. Dike with Absorbent Booms 4. Neutralize & Collect Major->ActionMajor

Figure 2: Decision matrix for spill containment based on volume and state.

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes while holding eyelids open. The acidity can cause rapid corneal clouding. Seek an ophthalmologist.

  • Skin Contact: Wash with polyethylene glycol (PEG 400) if available, followed by soap and water. PEG helps solubilize the hydrophobic ester backbone.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

Disposal & Waste Management

Never dispose of this chemical down the drain. It is toxic to aquatic life and may disrupt municipal water treatment pH.

Waste StreamClassificationDisposal Protocol
Unused Monomer Hazardous Chemical WasteLabel as "Acidic Organic Waste" . Incineration is the preferred method.
Contaminated PPE Solid Hazardous WasteDouble-bag nitrile gloves and wipes. Label as "Toxic/Corrosive Debris" .
Aqueous Washings Aqueous WasteAdjust pH to 6–8 before disposal into "Aqueous Organic" waste drums.

References

  • Kishida Chemical . (2024).[6] Safety Data Sheet: Trimethylolpropane (TMP) - Reproductive Toxicity Data. Retrieved from [Link]

  • PCI Magazine . (2022). How Does pH Impact the Polymerization of Functional Monomers? Retrieved from [Link]

  • National Institutes of Health (PubChem) . (2025). Trimethylolpropane Compound Summary. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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(2,2-Bis(hydroxymethyl)butyl) hydrogen adipate
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